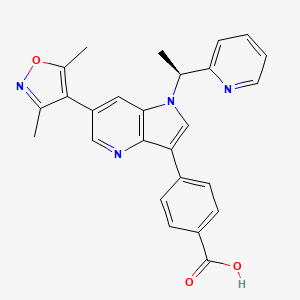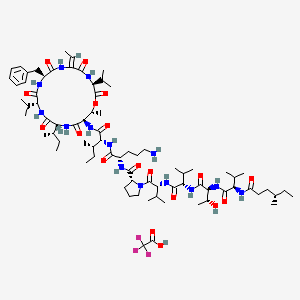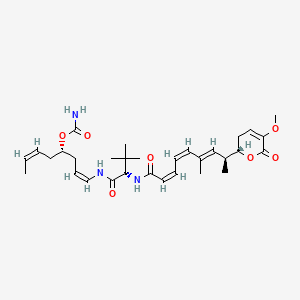
Propargyl-PEG14-t-butyl ester
Übersicht
Beschreibung
Propargyl-PEG14-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-butyl protected carboxyl group. The propargyl group is known for its reactivity in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), while the t-butyl group can be hydrolyzed under acidic conditions to reveal a carboxyl group. This compound is widely used in various fields due to its unique chemical properties and versatility .
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG14-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules for imaging and diagnostic purposes.
Medicine: Employed in drug delivery systems to improve solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG14-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group and a t-butyl protected carboxyl group to a PEG chain. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first activated and functionalized with a propargyl group.
Protection: The carboxyl group is protected with a t-butyl group to prevent unwanted reactions during subsequent steps.
Purification: The final product is purified to achieve high purity, typically ≥95%
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes:
Bulk Reactors: Large reactors are used to carry out the PEGylation and protection reactions.
Continuous Flow Systems: These systems ensure consistent reaction conditions and improved scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG14-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form stable triazole linkages.
Hydrolysis: The t-butyl group can be hydrolyzed under acidic conditions to reveal a carboxyl group
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry to facilitate the reaction between the propargyl group and azides.
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is commonly used to hydrolyze the t-butyl group
Major Products Formed
Triazole Linkages: Formed through Click Chemistry with azides.
Carboxyl Groups: Revealed through hydrolysis of the t-butyl group
Wirkmechanismus
The mechanism of action of Propargyl-PEG14-t-butyl ester involves its ability to undergo Click Chemistry and hydrolysis reactions. The propargyl group reacts with azides to form stable triazole linkages, which are useful in various applications. The t-butyl group can be hydrolyzed to reveal a carboxyl group, allowing further conjugation with other molecules. These reactions are facilitated by copper catalysts and acidic conditions, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propargyl-PEG4-t-butyl ester
- Propargyl-PEG8-t-butyl ester
- Propargyl-PEG12-t-butyl ester
Uniqueness
Propargyl-PEG14-t-butyl ester is unique due to its longer PEG chain, which provides better solubility and flexibility in aqueous environments compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O16/c1-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-31-50-33-34-51-32-30-49-28-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-35(37)52-36(2,3)4/h1H,6-34H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGKRMZKKFQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)








![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)
